

Application Notes and Protocols for Identifying CELF6 RNA Targets using CLIP-seq

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Compound of Interest

Compound Name: CEF6

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Introduction

The CUGBP Elav-Like Family Member 6 (CELF6) is an RNA-binding protein (RBP) implicated in a variety of cellular processes, including alternative splicing, mRNA stability, and translation. [1][2][3] Dysregulation of CELF6 has been associated with tumorigenesis and neurological disorders.[1][4] Understanding the specific RNA targets of CELF6 is crucial for elucidating its biological functions and its role in disease pathogenesis. Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful technique to identify the genome-wide binding sites of RBPs in vivo. This document provides a detailed protocol for performing CLIP-seq to identify CELF6 RNA targets, based on established methodologies, and summarizes key findings from relevant studies.

Data Presentation

CELF6 Target Gene Enrichment

CELF6 has been shown to predominantly bind to the 3' untranslated regions (UTRs) of its target mRNAs, often leading to their destabilization. A study by Rieger et al. (2020) identified numerous CELF6 target genes in the brain, with a significant enrichment for genes involved in synaptic function.

Gene Ontology Category	Representative Target Genes	Enrichment Score
Synaptic Transmission	Syn1, Gria2, Grin2b	High
Neuron Projection	Dlg4, Shank3, Homer1	High
Postsynaptic Density	Camk2a, Dlgap1, Shank2	High

CELF6 Binding Motifs

Analysis of CELF6 CLIP-seq data has revealed enrichment for specific RNA binding motifs. The most commonly identified motifs are rich in uridine and contain a core "UGU" element.

Motif	Consensus Sequence	Enrichment in CELF6 CLIP-seq Peaks
UGU-rich	UGUGUGU	High
CU-rich	CUCUCU	Moderate
U-rich	UUUUUU	Moderate

Experimental Protocols

This protocol is adapted from the enhanced CLIP (eCLIP) methodology and the specific application for CELF6 as described by Rieger et al. (2020).

I. In Vivo UV Cross-linking and Cell Lysis

- **Cell Culture:** Culture cells of interest (e.g., neuronal cell lines or primary neurons) under standard conditions.
- **UV Cross-linking:** Wash the cells with ice-cold PBS. Aspirate the PBS and irradiate the cells with 254 nm UV light at 400 mJ/cm² on ice. This step creates covalent bonds between CELF6 and its target RNAs.
- **Cell Lysis:** Scrape the cross-linked cells into a conical tube and pellet by centrifugation. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and

RNase inhibitors.

- **Lysate Clarification:** Sonicate the lysate to shear chromatin and homogenize the sample. Centrifuge at high speed to pellet cell debris and collect the cleared supernatant.

II. Immunoprecipitation of CELF6-RNA Complexes

- **Antibody-Bead Conjugation:** Conjugate a CELF6-specific antibody to magnetic beads (e.g., Protein A/G beads).
- **Immunoprecipitation:** Add the antibody-conjugated beads to the cleared cell lysate and incubate overnight with rotation at 4°C to allow for the specific capture of CELF6-RNA complexes.
- **Washing:** Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins and RNA.

III. RNA Processing and Library Preparation

- **RNase Treatment:** Partially digest the RNA portion of the immunoprecipitated complexes with RNase T1 to fragment the RNA.
- **3' End Dephosphorylation and 3' Adapter Ligation:** Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter.
- **5' End Labeling and 5' Adapter Ligation:** Radiolabel the 5' ends of the RNA fragments with 32P-ATP and ligate a 5' RNA adapter.
- **Protein-RNA Complex Separation:** Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.
- **Membrane Transfer and Visualization:** Transfer the separated complexes to a nitrocellulose membrane. Visualize the CELF6-RNA complexes by autoradiography.
- **RNA Isolation:** Excise the membrane region corresponding to the CELF6-RNA complexes and treat with proteinase K to digest the protein and release the RNA fragments.

- Reverse Transcription and PCR Amplification: Reverse transcribe the isolated RNA fragments into cDNA and amplify the cDNA by PCR to generate a sequencing library.

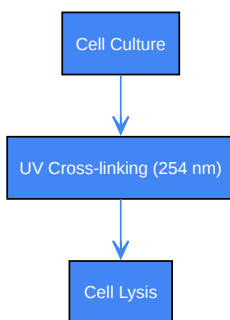
IV. High-Throughput Sequencing and Data Analysis

- Sequencing: Sequence the prepared cDNA library on a high-throughput sequencing platform.
- Data Preprocessing: Trim adapter sequences and remove low-quality reads.
- Genome Alignment: Align the processed reads to the appropriate reference genome.
- Peak Calling: Identify regions of the genome with a statistically significant enrichment of aligned reads, representing CELF6 binding sites.
- Motif Analysis: Analyze the identified binding sites for enriched sequence motifs.
- Target Gene Annotation and Functional Analysis: Annotate the genes associated with the CELF6 binding sites and perform gene ontology and pathway analysis to understand the biological functions of the target genes.

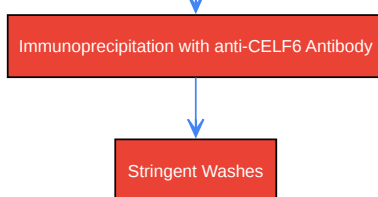
Mandatory Visualization

CELF6 CLIP-seq Experimental Workflow

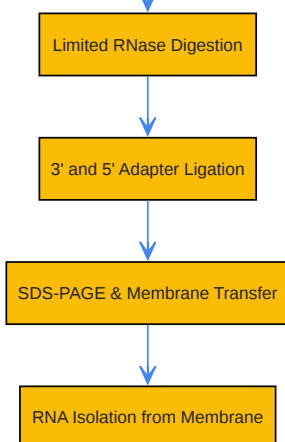
I. In Vivo Cross-linking & Lysis



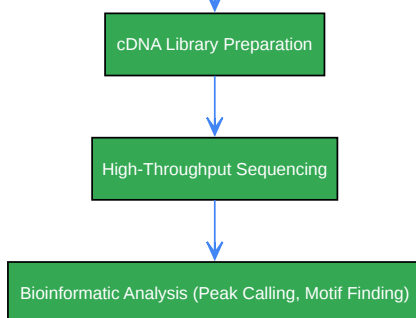
II. Immunoprecipitation



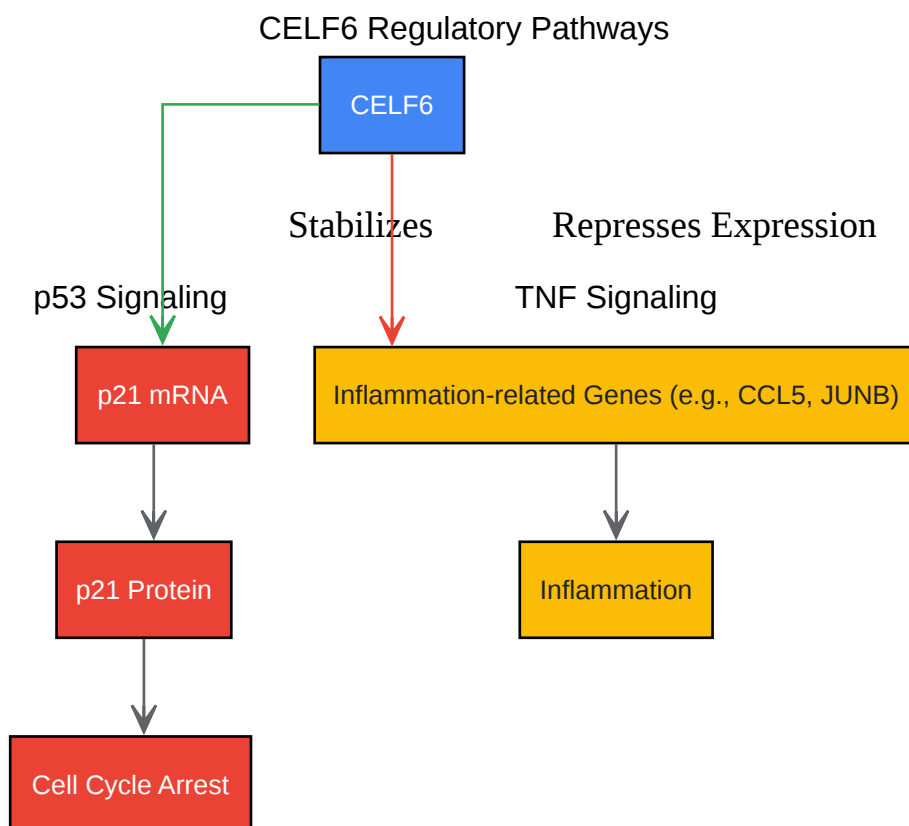
III. RNA Processing



IV. Sequencing & Analysis

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Caption: A flowchart of the CELF6 CLIP-seq experimental workflow.



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Caption: CELF6 regulation of the p53 and TNF signaling pathways.

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